2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3/c15-8-13(21)19-6-5-17-14(22)11(19)7-12(20)18-10-4-2-1-3-9(10)16/h1-4,11H,5-8H2,(H,17,22)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCJANJWCGLQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H16ClN3O3
- Molecular Weight: 309.75 g/mol
- IUPAC Name: this compound
- CAS Number: 1379811-27-4
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The chloroacetyl and chlorophenyl groups may enhance its binding affinity to biological targets, leading to modulation of biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains and demonstrated effective inhibition of growth.
-
Anticancer Properties:
- In vitro studies have evaluated the anticancer potential of this compound against different cancer cell lines. Notably, derivatives have shown cytotoxic effects on breast cancer cells, indicating potential as an anticancer agent.
- Enzyme Inhibition:
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on the synthesis and evaluation of related piperazine derivatives highlighted the promising antimicrobial and anticancer activities of compounds structurally similar to this compound. The results indicated that modifications in the piperazine ring could enhance biological activity, suggesting avenues for further research and development .
Comparison with Similar Compounds
The unique structure of this compound allows it to be compared with other piperazine derivatives:
| Compound Name | Unique Features |
|---|---|
| 1-(4-Chlorophenyl)-N-(piperidin-1-yl)ethanone | Contains piperidine instead of piperazine |
| 4-Chloro-N-(pyridin-4-yl)benzamide | Contains a pyridine ring |
| N-(3-Chlorophenyl)-N'-(4-fluorobenzoyl)urea | Urea derivative |
These comparisons illustrate how structural modifications can influence biological properties, emphasizing the distinctiveness of the target compound.
Comparison with Similar Compounds
Physicochemical Properties :
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 658.0 ± 55.0 °C at 760 mmHg
- LogP (Lipophilicity) : 1.81 ± 0.30 .
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazinyl)acetyl]-3-oxopiperazin-2-yl}acetamide
- Key Differences : Replaces the chloroacetyl group with a 4-ethylpiperazinylacetyl moiety. The phenyl substituent is at the 4-position instead of 2-chloro.
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
- Key Differences : Substitutes the 2-chlorophenyl group with a 4-methylphenyl group.
- Impact : Reduced electron-withdrawing effects (methyl vs. chloro) may lower stability and alter metabolic pathways .
Heterocyclic Core Modifications
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Pyrazole core with a cyano group and 4-chlorophenyl substituent.
- Impact : The rigid pyrazole ring may improve binding to hydrophobic enzyme pockets. Bond lengths (e.g., C-Cl: 1.73 Å) align with typical chloroacetamides .
Substituent Variations on the Aromatic Ring
N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide (AJ5d)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Dichlorophenyl group and dihydropyrazole core.
- Crystal Data : Three conformers with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, indicating conformational flexibility .
Functional Group Additions
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure: Thiazole ring with a morpholino group.
- Data :
- CAS : 338749-93-2
- Purity : 95%
- Impact: Morpholino groups improve water solubility and bioavailability .
Discussion of Structural Influences on Properties
- Electron-Withdrawing Groups: Chloro substituents (e.g., 2-chlorophenyl) enhance stability but reduce solubility compared to methyl or morpholino groups .
- Heterocyclic Cores : Piperazine and thiadiazole derivatives exhibit distinct hydrogen-bonding capabilities, affecting crystallinity and bioactivity .
- Conformational Flexibility : Compounds like the dihydropyrazole derivative show variable dihedral angles, influencing binding to dynamic enzyme sites.
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Critical Peaks/Shifts | Functional Group Confirmed |
|---|---|---|
| IR | 1705 cm⁻¹ (C=O), 3320 cm⁻¹ (N–H) | Chloroacetyl, amide |
| ¹H NMR (DMSO-d₆) | δ 4.2–4.5 (m, 2H, CH₂), δ 7.3–7.6 (m, Ar) | Piperazine, chlorophenyl |
Basic: What are the standard protocols for assessing the compound’s purity and stability under experimental conditions?
Methodological Answer:
- HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) quantifies purity (>95% required for research use). Mobile phases often use acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) evaluates thermal stability, with decomposition temperatures typically >200°C, indicating suitability for high-temperature reactions .
- Accelerated Stability Testing (40°C/75% RH for 1 month) monitors hygroscopicity and degradation products via LC-MS .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal conditions:
- Reaction Path Search : Identifies low-energy pathways for chloroacetylation using Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Condition Screening : Bayesian optimization narrows solvent (e.g., dichloromethane vs. DMF) and catalyst choices, reducing trial-and-error iterations .
- Kinetic Modeling : Predicts rate constants for piperazine ring closure using Arrhenius equations .
Q. Table 2: Computational Parameters for Optimization
| Parameter | Value/Range | Tool/Software |
|---|---|---|
| Solvent polarity | ε = 20–40 (DMF) | COSMO-RS |
| Activation energy (ΔG‡) | ~25–30 kcal/mol | Gaussian 16 |
| Optimal temperature | 60–80°C | Aspen Plus |
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
Discrepancies often arise from:
- Substituent Effects : Minor structural variations (e.g., trifluoromethyl vs. chloro groups) alter target binding. Compare IC₅₀ values across analogs using standardized assays (e.g., MTT for cytotoxicity) .
- Assay Conditions : Differences in cell lines (HeLa vs. MCF-7) or incubation times (24h vs. 48h) impact results. Reproduce studies with strictly controlled protocols .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to validate interactions with enzymes like topoisomerase II or β-lactamase .
Advanced: What strategies address challenges in achieving stereochemical purity during synthesis?
Methodological Answer:
The compound’s stereochemical complexity (e.g., axial chirality in piperazine) requires:
- Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol to resolve enantiomers .
- Crystallization-Induced Asymmetric Transformation : Recrystallize in ethanol/water mixtures to enrich the desired diastereomer .
- Dynamic NMR Monitoring : Track epimerization at 500 MHz in DMSO-d₆ to optimize reaction quenching times .
Advanced: How can researchers design derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Replace the chlorophenyl group with fluorophenyl (logP reduction) or introduce sulfonyl groups (enhanced solubility) .
- ADMET Prediction : Use SwissADME to forecast bioavailability (%F >30) and cytochrome P450 inhibition risks .
- In Vivo Validation : Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma half-life (t₁/₂) .
Advanced: What experimental and computational tools elucidate the compound’s electronic properties (e.g., HOMO-LUMO gaps)?
Methodological Answer:
- DFT Calculations : Compute HOMO-LUMO gaps (ΔE ≈ 4–5 eV) using B3LYP/6-311++G(d,p) to predict reactivity .
- MESP (Molecular Electrostatic Potential) Maps : Visualize electrophilic regions (chloroacetyl group) for nucleophilic attack predictions .
- Cyclic Voltammetry : Measure redox potentials in acetonitrile to correlate with computed electron affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
